Cas no 1426576-65-9 ((2E)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide)

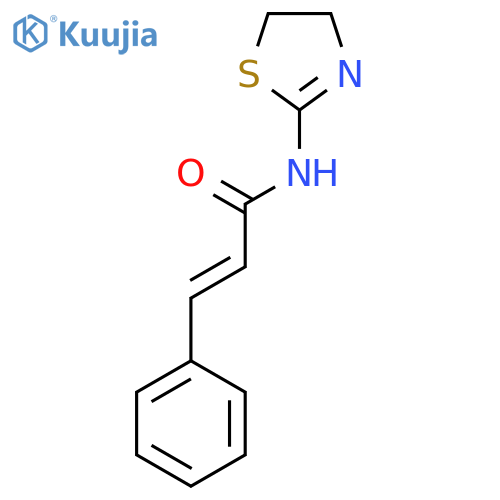

1426576-65-9 structure

商品名:(2E)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide

CAS番号:1426576-65-9

MF:C12H12N2OS

メガワット:232.301481246948

MDL:MFCD00246022

CID:5025276

(2E)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide 化学的及び物理的性質

名前と識別子

-

- (2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide

- N-(4,5-dihydro-thiazol-2-yl)-3-phenyl-acrylamide

- STK412689

- ST50915918

- 3-PHENYL-N-(2,5-THIAZOLINYL)PROP-2-ENAMIDE

- (2E)-3-phenyl-N-(1,3-thiazolin-2-yl)prop-2-enamide

- N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide

- (2E)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide

-

- MDL: MFCD00246022

- インチ: 1S/C12H12N2OS/c15-11(14-12-13-8-9-16-12)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14,15)/b7-6+

- InChIKey: SLIMEDXLIOBFBM-VOTSOKGWSA-N

- ほほえんだ: S1C(NC(/C=C/C2C=CC=CC=2)=O)=NCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 306

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 66.8

(2E)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB162325-1 g |

3-Phenyl-N-(2,5-thiazolinyl)prop-2-enamide |

1426576-65-9 | 1 g |

€211.30 | 2023-07-20 | ||

| Key Organics Ltd | MS-7405-100MG |

(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |

1426576-65-9 | >90% | 100mg |

£146.00 | 2025-02-08 | |

| abcr | AB162325-5 g |

3-Phenyl-N-(2,5-thiazolinyl)prop-2-enamide |

1426576-65-9 | 5 g |

€377.50 | 2023-07-20 | ||

| Key Organics Ltd | MS-7405-20MG |

(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |

1426576-65-9 | >90% | 20mg |

£76.00 | 2023-04-18 | |

| Key Organics Ltd | MS-7405-50MG |

(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |

1426576-65-9 | >90% | 50mg |

£102.00 | 2025-02-08 | |

| Key Organics Ltd | MS-7405-10MG |

(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |

1426576-65-9 | >90% | 10mg |

£63.00 | 2025-02-08 | |

| Ambeed | A961409-1g |

(2E)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |

1426576-65-9 | 90% | 1g |

$348.0 | 2024-04-23 | |

| abcr | AB162325-10 g |

3-Phenyl-N-(2,5-thiazolinyl)prop-2-enamide |

1426576-65-9 | 10 g |

€482.50 | 2023-07-20 | ||

| Key Organics Ltd | MS-7405-5MG |

(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |

1426576-65-9 | >90% | 5mg |

£46.00 | 2025-02-08 | |

| Key Organics Ltd | MS-7405-1MG |

(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |

1426576-65-9 | >90% | 1mg |

£37.00 | 2025-02-08 |

(2E)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Yifan Zhao,Yin Lian,Huifeng Tan Phys. Chem. Chem. Phys., 2019,21, 11748-11754

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

1426576-65-9 ((2E)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide) 関連製品

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1426576-65-9)(2E)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide

清らかである:99%

はかる:1g

価格 ($):313.0